Ethyl 8-amino-3,4-dihydro-2h-benzo[b][1,4]dioxepine-7-carboxylate
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Overview
Description
Ethyl 8-amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylate is a heterocyclic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxepine ring fused with a benzene ring, an amino group, and an ethyl ester group. The presence of these functional groups makes it a versatile compound for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylate typically involves the condensation of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide derivatives.
Scientific Research Applications
Ethyl 8-amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 8-amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect cellular pathways and lead to biological effects such as antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-benzo[b][1,4]dioxepine-6-carboxylate: Similar structure but lacks the amino group.
Benzimidazole derivatives: Similar heterocyclic structure but different functional groups.
Indole derivatives: Different ring structure but similar applications in biological research.
Uniqueness
Ethyl 8-amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylate is unique due to its combination of a dioxepine ring, an amino group, and an ethyl ester group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications .
Properties
Molecular Formula |
C12H15NO4 |
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Molecular Weight |
237.25 g/mol |
IUPAC Name |
ethyl 7-amino-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxylate |
InChI |
InChI=1S/C12H15NO4/c1-2-15-12(14)8-6-10-11(7-9(8)13)17-5-3-4-16-10/h6-7H,2-5,13H2,1H3 |
InChI Key |
GUTAVNJAWQBUFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1N)OCCCO2 |
Origin of Product |
United States |
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